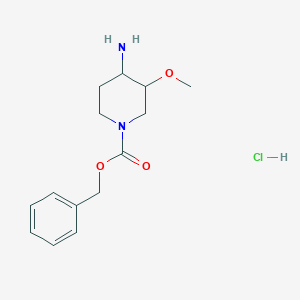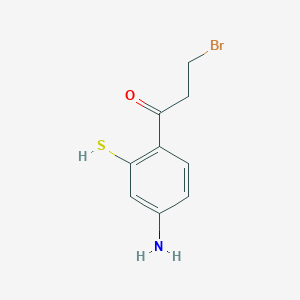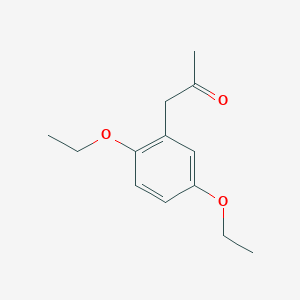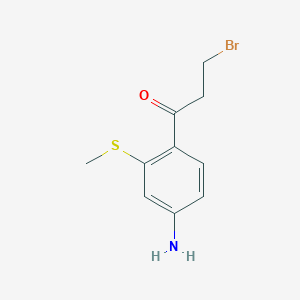
1,2-Dimethoxy-4-ethyl-3-iodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxy-4-ethyl-3-iodobenzene is an organic compound with the molecular formula C10H13IO2 It is a derivative of benzene, featuring methoxy groups at the 1 and 2 positions, an ethyl group at the 4 position, and an iodine atom at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethoxy-4-ethyl-3-iodobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the iodination of 1,2-dimethoxy-4-ethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction typically occurs under mild conditions, with the iodine being introduced to the aromatic ring at the 3 position due to the directing effects of the methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxy-4-ethyl-3-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The ethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the ethyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce the iodine atom.
Major Products Formed
Substitution: Products include 1,2-dimethoxy-4-ethyl-3-azidobenzene or 1,2-dimethoxy-4-ethyl-3-cyanobenzene.
Oxidation: Products include 1,2-dimethoxy-4-carboxybenzene or 1,2-dimethoxy-4-formylbenzene.
Reduction: The major product is 1,2-dimethoxy-4-ethylbenzene.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxy-4-ethyl-3-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study the interactions of aromatic compounds with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-dimethoxy-4-ethyl-3-iodobenzene involves its interactions with various molecular targets. The methoxy groups and the iodine atom can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules. The ethyl group provides hydrophobic interactions, further affecting the compound’s behavior in different environments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2-Dimethoxy-4-methyl-3-iodobenzene
- 1,2-Dimethoxy-4-ethylbenzene
- 1,2-Dimethoxy-3-iodobenzene
Uniqueness
1,2-Dimethoxy-4-ethyl-3-iodobenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both methoxy groups and an iodine atom allows for diverse chemical transformations, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H13IO2 |
|---|---|
Molekulargewicht |
292.11 g/mol |
IUPAC-Name |
1-ethyl-2-iodo-3,4-dimethoxybenzene |
InChI |
InChI=1S/C10H13IO2/c1-4-7-5-6-8(12-2)10(13-3)9(7)11/h5-6H,4H2,1-3H3 |
InChI-Schlüssel |
DLGBUNOWZUIURM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=C(C=C1)OC)OC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


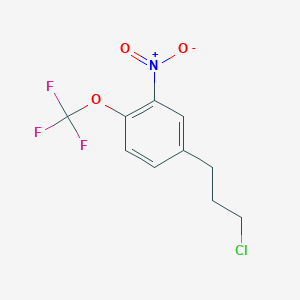
![[3-[1-Amino-2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyridin-4-yl]boronic acid](/img/structure/B14059551.png)

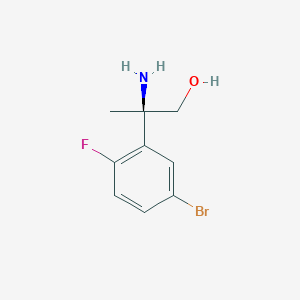


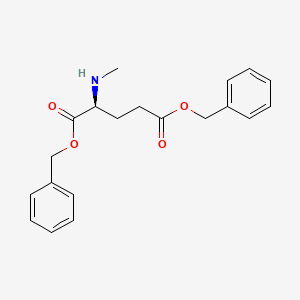
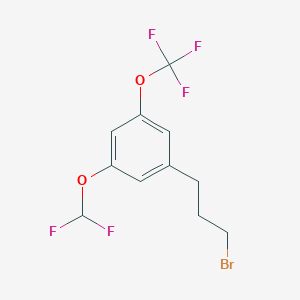
![2-(3-Bromo-4-fluorophenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B14059590.png)
![(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;thiocyanic acid](/img/structure/B14059591.png)
